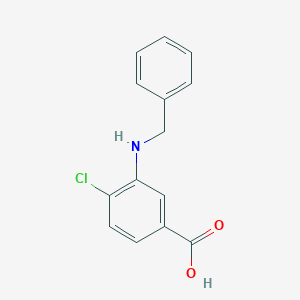![molecular formula C13H11ClN4O B276633 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine, commonly known as CTFA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of CTFA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In fungi, CTFA has been found to inhibit the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In bacteria, CTFA has been found to inhibit the synthesis of peptidoglycan, which is an essential component of the bacterial cell wall. In cancer cells, CTFA has been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
CTFA has been found to have various biochemical and physiological effects. In fungi, CTFA has been found to disrupt the cell membrane, leading to cell death. In bacteria, CTFA has been found to disrupt the cell wall, leading to cell death. In cancer cells, CTFA has been found to induce cell death through various mechanisms such as DNA damage, inhibition of cell cycle, and induction of apoptosis.
实验室实验的优点和局限性
CTFA has several advantages for lab experiments such as its broad-spectrum activity against various organisms, low toxicity, and ease of synthesis. However, CTFA also has some limitations such as its low solubility in water, which can affect its efficacy in some applications.
未来方向
For the study of CTFA include the development of CTFA-based drugs, optimization of the synthesis method, and further research on its mechanism of action and potential applications.
合成方法
The synthesis method of CTFA involves the reaction of 3-chlorobenzaldehyde with furfural in the presence of ammonium acetate to form 5-(3-chlorophenyl)-2-furfural. The resulting compound is then reacted with 1H-1,2,4-triazole-3-amine in the presence of acetic acid to form CTFA.
科学研究应用
CTFA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CTFA has been found to exhibit antifungal, antibacterial, and anticancer properties. In agriculture, CTFA has been found to have insecticidal and herbicidal properties. In material science, CTFA has been found to have potential applications in the synthesis of organic semiconductors.
属性
产品名称 |
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine |
|---|---|
分子式 |
C13H11ClN4O |
分子量 |
274.7 g/mol |
IUPAC 名称 |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-10-3-1-2-9(6-10)12-5-4-11(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
InChI 键 |
CXKLDNQYGRIDRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNC3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![2-Chloro-4-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276565.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)